molecular formula C22H27N3O3S B10930545 1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10930545
M. Wt: 413.5 g/mol
InChI Key: UDDGHJITDPKCFD-UHFFFAOYSA-N
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Description

1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often include the use of catalysts such as sodium ethoxide in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.

Scientific Research Applications

1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one involves its interaction with serotonin transporters. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, which can enhance mood and alleviate symptoms of depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is unique due to its specific structural features, such as the sulfonyl group and the pyrrolidinone moiety, which contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-[4-[4-[(2-methylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C22H27N3O3S/c1-18-5-2-3-6-19(18)17-23-13-15-24(16-14-23)29(27,28)21-10-8-20(9-11-21)25-12-4-7-22(25)26/h2-3,5-6,8-11H,4,7,12-17H2,1H3

InChI Key

UDDGHJITDPKCFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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